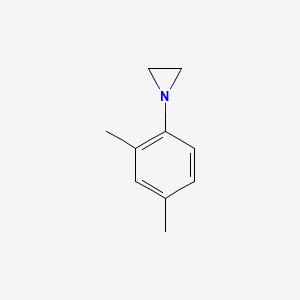

N-(2,4-Dimethylphenyl)aziridine

Description

Structure

3D Structure

Properties

CAS No. |

78376-89-3 |

|---|---|

Molecular Formula |

C10H13N |

Molecular Weight |

147.22 g/mol |

IUPAC Name |

1-(2,4-dimethylphenyl)aziridine |

InChI |

InChI=1S/C10H13N/c1-8-3-4-10(9(2)7-8)11-5-6-11/h3-4,7H,5-6H2,1-2H3 |

InChI Key |

NQZOVVVCUVBACC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CC2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 2,4 Dimethylphenyl Aziridine and Its Derivatives

Direct Aziridination of Olefins

The direct addition of a nitrogen atom to a carbon-carbon double bond of an olefin is a highly atom-economical and efficient strategy for constructing the aziridine (B145994) ring. This transformation is typically achieved through nitrene transfer reactions, where a "nitrene" equivalent, a highly reactive nitrogen species, is generated in situ and reacts with the olefin.

Transition Metal-Catalyzed Nitrene Transfer Reactions

Transition metal catalysts have proven to be powerful tools for mediating nitrene transfer reactions, offering control over reactivity, selectivity, and, in some cases, stereochemistry. A variety of metals have been explored for this purpose, each with unique characteristics and catalytic pathways. The general approach involves the reaction of an amine precursor, such as 2,4-dimethylaniline (B123086), with an oxidant in the presence of a metal catalyst to form a metal-nitrene intermediate, which then transfers the nitrogen group to an olefin. nih.gov

Rhodium(II) carboxylate complexes are particularly effective catalysts for the intermolecular aziridination of olefins using anilines as the nitrogen source. nih.govacs.org This method allows for the direct formation of N-aryl aziridines from non-activated N-atom precursors. The reaction is typically carried out using a hypervalent iodine reagent, such as phenyliodine diacetate (PIDA) or (diacetoxyiodo)benzene, as the stoichiometric oxidant. acs.org The choice of the rhodium catalyst and the ligand framework can influence the efficiency of the reaction. For instance, dirhodium(II) carboxylates like Rh₂(OAc)₄ and Rh₂(esp)₂ have demonstrated efficacy in these transformations. nih.gov

The reaction is proposed to proceed through the formation of an iminoiodinane intermediate from the aniline (B41778) and the iodine(III) oxidant. This intermediate then transfers the N-aryl nitrene fragment to the Rh₂(II) catalyst. The resulting electrophilic rhodium-nitrene species subsequently reacts with the olefin in a concerted, stereospecific manner to yield the aziridine product. nih.gov This stereospecificity is a key advantage, as the stereochemistry of the starting olefin is retained in the aziridine product. For example, the aziridination of Z-olefins results in the formation of cis-aziridines, while E-olefins yield trans-aziridines. nih.gov

While this methodology is broadly applicable to a range of di-, tri-, and tetrasubstituted olefins, the electronic properties of the aniline can affect the reaction's success. Electron-rich anilines may not be well-tolerated under certain conditions, potentially leading to decomposition or the formation of side products like diaryldiazenes. nih.gov However, optimization of reaction conditions, including the choice of solvent and additives like magnesium oxide (MgO) to neutralize acidic byproducts, can often overcome these limitations. nih.gov

Table 1: Rhodium-Catalyzed Aziridination of Cyclooctene with various Anilines This table is representative of the general reaction and not specific to N-(2,4-Dimethylphenyl)aziridine, for which specific data was not available in the search results.

| Entry | Aniline Precursor | Rhodium Catalyst (mol%) | Oxidant | Additive | Solvent | Yield (%) |

| 1 | 4-Nitroaniline | Rh₂(esp)₂ (2.5) | PIFA | MgO | TFE | 95 |

| 2 | 2,4-Dinitroaniline | Rh₂(OAc)₄ (10) | PIFA | MgO | TFE/EtOAc (1:1) | 91 |

| 3 | 4-Cyanoaniline | Rh₂(esp)₂ (2.5) | PIFA | MgO | TFE | 85 |

Data adapted from a study on intermolecular Rh₂(II)-catalyzed aziridination of olefins. nih.gov

Iron and ruthenium complexes are also known to catalyze the aziridination of olefins. These earth-abundant and less expensive metals offer a more sustainable alternative to precious metals like rhodium. Iron-catalyzed aziridination has been shown to be effective for substrates like styrene, utilizing iron complexes with specific ligand architectures such as those based on N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)cyclohexane-1,2-diamine (MCP). nih.gov Mechanistic studies of iron-mediated aziridination suggest the involvement of an imidoiron(IV) intermediate. cas.org

Ruthenium-catalyzed aziridination often employs aryl azides as the nitrene source. researcher.life Porphyrin-ligated ruthenium complexes have been investigated for this transformation. The use of aryl azides provides a direct route to N-aryl aziridines, with the only byproduct being environmentally benign nitrogen gas. However, the stereospecificity of ruthenium-porphyrin catalyzed aziridination can be variable. nih.gov While these metals are established catalysts for aziridination, specific examples detailing the synthesis of this compound via these methods are not extensively documented in the surveyed literature.

Iridium catalysts are well-known for their exceptional performance in a wide array of asymmetric transformations, including hydrogenations and C-H functionalizations. nih.govnih.gov These catalysts, often featuring chiral phosphoramidite (B1245037) or other sophisticated ligands, can achieve high levels of enantioselectivity. nih.gov While iridium complexes are potent catalysts for various C-N bond-forming reactions, such as reductive amination and N-alkylation, their application in the direct asymmetric aziridination of olefins to form N-aryl aziridines is not as extensively reported. nih.govrsc.org The existing literature on iridium catalysis tends to focus on reactions like the isomerization of pre-formed aziridines or allylic substitutions rather than their de novo synthesis from olefins and aryl amines. irbbarcelona.orgnih.gov Therefore, while the potential for developing an iridium-catalyzed asymmetric synthesis of this compound exists, it remains a largely unexplored area based on the available search results.

Copper complexes are widely used and cost-effective catalysts for olefin aziridination. irbbarcelona.org These reactions typically utilize nitrene precursors such as [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs). The mechanism is believed to involve a Cu(I)/Cu(III) catalytic cycle. irbbarcelona.org While much of the early work focused on N-sulfonyl aziridines, these methods can be adapted for the synthesis of N-aryl aziridines. Copper-based catalysts have been successfully employed for the aziridination of a range of olefins, including those with fluorine substituents, highlighting their versatility. us.esnih.gov The choice of ligand on the copper center is crucial for modulating reactivity and selectivity. For instance, ligands such as tris(pyrazolyl)borates have been shown to be effective. us.es The development of copper-catalyzed methods for the direct synthesis of this compound would likely involve the in-situ generation of a copper-nitrene intermediate from 2,4-dimethylaniline and a suitable oxidant.

Organocatalytic Approaches to Stereoselective Aziridination

In addition to metal-catalyzed methods, organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of aziridines. These approaches avoid the use of potentially toxic and expensive metals and often rely on the formation of chiral intermediates that direct the stereochemical outcome of the reaction.

One common organocatalytic strategy is the asymmetric aziridination of imines, which can be readily prepared from aldehydes and amines like 2,4-dimethylaniline. The imine can then react with a suitable carbon source, such as a sulfur ylide generated from a chiral sulfide (B99878), in an imino Corey-Chaykovsky reaction to furnish the aziridine. nih.gov This method has been shown to produce diaryl aziridines with high enantiomeric excess.

Another approach involves the use of chiral aminocatalysts to activate α,β-unsaturated aldehydes. This can initiate a cascade reaction, such as a vinylogous iminium-ion-dienamine sequence, which allows for the remote aziridination of a diene system. us.es While this specific example leads to a different substitution pattern, the underlying principles of organocatalytic activation could potentially be harnessed for the synthesis of this compound derivatives. The field of asymmetric organocatalytic aziridination is rapidly advancing and offers promising avenues for the synthesis of chiral N-aryl aziridines. nih.gov

Electrochemical Protocols for Alkene Aziridination

Electrochemical methods offer a modern and sustainable approach to aziridination, often avoiding the need for stoichiometric chemical oxidants and transition-metal catalysts. oup.comoup.com These protocols typically involve the anodic oxidation of an alkene to a radical cation, which then reacts with a suitable nitrogen source. oup.comchemrxiv.org

Recent advancements have demonstrated the direct aziridination of alkenes using ammonia (B1221849) or primary amines. chemrxiv.orgchinesechemsoc.org For instance, an electrochemical protocol for the direct synthesis of unprotected tetrasubstituted aziridines from alkenes and ammonia has been developed, a transformation that is challenging to achieve by other means. chinesechemsoc.org The success of this protocol relies on the use of specific anode materials, such as graphite (B72142) felt, and solvents like methanol. chinesechemsoc.org

Furthermore, an electro-oxidative flow protocol has been established for the aziridination of unactivated alkenes, including those found in natural products. oup.comoup.com This method utilizes an oxidative sulfonamide/alkene cross-coupling, where both reactants can be oxidized simultaneously. oup.comoup.com The use of a flow reactor can provide a scalable approach for these reactions. oup.com Another innovative electrochemical strategy involves the transformation of unactivated alkenes into a metastable, dicationic intermediate, which then reacts with primary amines to form N-alkyl aziridines. nih.govnih.gov This approach is advantageous as it separates the oxidative alkene activation from the aziridination step, allowing for the use of a wider range of oxidatively sensitive amines. nih.govnih.gov

While direct electrochemical synthesis of this compound is not explicitly detailed in the provided search results, the developed protocols for N-aryl and N-alkyl aziridines from various alkenes and primary amines lay a strong foundation for its potential synthesis. The feasibility would depend on the successful coupling of an appropriate alkene with 2,4-dimethylaniline under optimized electrochemical conditions.

Cyclization Reactions for Aziridine Ring Formation

De Kimpe Aziridine Synthesis from α-Chloroimines

The De Kimpe aziridine synthesis is a powerful method for generating a variety of aziridines through the reaction of α-chloroimines with nucleophiles such as hydrides, cyanides, or Grignard reagents. wikipedia.orgorganic-chemistry.orgwikipedia.orgwikiwand.com The reaction is suitable for both aldimines and ketimines. organic-chemistry.orgwikiwand.com

The mechanism involves the nucleophilic addition of a reagent to the imine carbon, which forms a tetrahedral intermediate. This intermediate then undergoes an intramolecular nucleophilic substitution, where the negatively charged nitrogen atom attacks the α-carbon, displacing the chloride anion to form the aziridine ring. organic-chemistry.orgwikipedia.orgwikiwand.com Typically, the open-chain intermediate is not isolated. organic-chemistry.org

For certain substrates, such as ketimines where the two alkyl substituents on the α-carbon are different, mixtures of cis- and trans-substituted aziridines may be obtained. organic-chemistry.orgorganische-chemie.ch However, highly diastereoselective transformations are possible. For instance, the reduction of α,α-dichloroarylketimines with lithium aluminum hydride can yield cis-aziridines exclusively. organic-chemistry.orgorganische-chemie.ch The use of α-chlorinated N-(tert-butanesulfinyl)-imines allows for the diastereoselective synthesis of chiral aziridines. organic-chemistry.orgorganische-chemie.ch

The synthesis of this compound using this method would involve the preparation of an appropriate α-chloroimine precursor bearing the N-(2,4-dimethylphenyl) group, followed by its reaction with a suitable nucleophile like lithium aluminum hydride.

Transformations Involving 2H-Azirines

Nucleophilic Addition to 2H-Azirines

2H-Azirines are strained, unsaturated three-membered heterocycles that are highly susceptible to nucleophilic addition at the C=N double bond, leading to the formation of aziridines. core.ac.uk This reactivity makes them valuable precursors for a wide range of substituted aziridines. researchgate.net

A variety of nucleophiles, including O-, S-, N-, and C-nucleophiles, as well as hydrides, can add to 2H-azirines. core.ac.uk The stability of the resulting aziridine adduct can vary depending on the substituents. core.ac.uk For instance, catalytic asymmetric nucleophilic addition of tertiary carbon nucleophiles to 2H-azirines has been achieved using a chiral N,N'-dioxide/Cu(II) complex, yielding chiral aziridines with vicinal tetrasubstituted stereocenters in high yields and excellent stereoselectivities. acs.org

The electronic properties of the substituents on the 2H-azirine can have some effect on the reaction, but generally, a broad scope of substrates is tolerated. acs.org The development of methods for the synthesis of this compound via this route would require a 2H-azirine that, upon reaction with a suitable nucleophile, incorporates or allows for the subsequent introduction of the 2,4-dimethylphenyl group onto the nitrogen atom.

Oxidative Cyclodimerization of 2H-Azirine-2-carboxylates

An interesting and unconventional transformation involving 2H-azirines is their oxidative cyclodimerization. A notable example is the unprecedented reaction of 2H-azirine-2-carboxylates, which, upon heating with triethylamine (B128534) in the presence of air, undergo an oxidative cyclodimerization to form pyrimidine-4,6-dicarboxylates. nih.govmdpi.com

The proposed mechanism for this transformation is complex. It is believed to involve the initial nucleophilic addition of N,N-diethylhydroxylamine (formed from the slow oxidation of triethylamine) to the 2H-azirine. nih.govmdpi.com This is followed by the generation of an azomethine ylide and its subsequent 1,3-dipolar cycloaddition to a second molecule of the 2H-azirine. nih.govmdpi.com In this process, one azirine molecule formally undergoes cleavage of a C-C bond, while the other experiences cleavage of the C=N bond. nih.govmdpi.com

While this specific reaction leads to pyrimidines rather than aziridines, it showcases the diverse reactivity of 2H-azirine intermediates and the potential for complex molecular rearrangements. The formation of derivatives of this compound through a direct cyclodimerization is not described, but the underlying principles of 2H-azirine reactivity could inspire novel synthetic pathways.

Mechanistic Investigations of N 2,4 Dimethylphenyl Aziridine Reactivity

Computational Chemistry and Theoretical Studies of Reaction Pathways

Computational chemistry has emerged as a powerful tool to elucidate the intricate details of chemical reactions involving aziridines. By modeling the potential energy surfaces, researchers can identify transition states and intermediates, calculate activation energies, and predict reaction outcomes.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure and energetics of molecules. For reactions involving N-aryl aziridines, DFT calculations are instrumental in mapping out the reaction coordinates and characterizing the nature of transition states and intermediates.

In the context of transition metal-catalyzed ring-opening reactions of aziridines, DFT has been employed to elucidate mechanistic pathways. For instance, in the palladium-catalyzed cross-coupling of 2-arylaziridines, DFT calculations have shown that the ring-opening step, or oxidative addition, is crucial for determining regioselectivity and stereospecificity. acs.org The calculations can reveal the influence of ligands on the catalyst and how they interact with the aziridine (B145994) substrate to stabilize the transition state. acs.org For example, in a palladium-catalyzed reaction, the interaction between the palladium center and the aziridine's benzylic carbon versus the terminal carbon can be modeled to predict which bond is more likely to cleave. acs.org

DFT studies on the cycloaddition of vinyl aziridines with arynes have identified aziridinium (B1262131) intermediates. researchgate.net The free energies of reaction pathways can be calculated to determine the most favorable route, whether it be a [5+2] cycloaddition to form benzazepines or a nucleophilic ring-opening. researchgate.net These computational models provide a detailed picture of the electronic and steric factors governing the reaction's outcome.

Table 1: Representative DFT-Calculated Parameters for Aziridine Reactions (Note: This table is a generalized representation based on typical findings in the literature for related aziridine systems, as specific data for N-(2,4-Dimethylphenyl)aziridine was not available in the searched sources.)

| Reaction Type | System Studied | Computational Method | Key Finding | Reference |

| Pd-Catalyzed Ring Opening | 2-Arylaziridine + Silylborane | DFT | Ring opening is the regioselectivity-determining step. | acs.org |

| Cycloaddition | Vinyl Aziridine + Aryne | DFT (PW6B95-D3/PBE0-D3) | Formation of an aziridinium intermediate. | researchgate.net |

| Radical Formation | N-Pyridinium Aziridine | DFT | N-aziridinyl radical has a planar geometry. | nih.govacs.org |

Quantum-mechanical calculations, encompassing a broader range of methods beyond DFT, provide a fundamental understanding of molecular reactivity. mdpi.com These methods can be applied to study the electronic structure, bonding, and reaction mechanisms of molecules like this compound.

For example, quantum mechanics can be used to probe the structure of reactive intermediates. In the study of [NiFeSe] hydrogenase, a hybrid quantum mechanical/molecular mechanical (QM/MM) approach using DFT for the QM region helped to explain experimental vibrational spectra by suggesting a mixture of conformers and oxidation states. mdpi.com Similar approaches could be applied to understand the interaction of this compound with a catalyst or other reactants.

The antioxidant and scavenging activity of molecules has also been investigated using quantum mechanics. mdpi.com By employing methods like the GFN2-xTB semi-empirical quantum mechanical method for conformational analysis and DFT for characterizing intermediates, researchers can predict the reactivity of different sites within a molecule. mdpi.com Such studies on this compound could reveal its susceptibility to oxidation or other transformations.

The spin state of a metal center in a catalyst can significantly influence the efficiency and mechanism of a reaction. nih.gov This is particularly relevant for catalytic aziridination reactions that may involve transition metal complexes. The energy difference between different spin states (e.g., high-spin vs. low-spin) can affect the activation energy of a reaction and even dictate the reaction pathway. nih.gov

For instance, in iron-mediated C–H activation reactions, a spin crossover mechanism has been shown to be necessary for the C–H cleavage step. nih.gov Similarly, the spin state of iron(II) and cobalt(II) complexes can accelerate β-hydride elimination reactions in the high-spin state. nih.gov While specific studies on the aziridination to form this compound were not found, it is plausible that the choice of catalyst and its spin state would be a critical parameter in optimizing such a synthesis. The spin state can affect the kinetics of product formation, and understanding these effects is crucial for designing efficient catalytic cycles. nih.gov

Developing predictive models for the reactivity of a class of compounds is a significant goal in chemistry. For N-aryl aziridines, predictive models for ring-opening reactions are highly desirable for synthetic planning. These models would ideally predict the regioselectivity of nucleophilic attack based on the substituents on the aziridine ring and the nature of the nucleophile.

The regioselective ring-opening of aziridines is known to be highly dependent on the combination of the substrate and the reaction conditions. mdpi.com For example, the ring-opening of chiral aziridines can be controlled by the functional groups present in their substituents. frontiersin.org In one study, a γ-ketone substituent on an aziridine directed the ring-opening to the C2 position, while a γ-silylated hydroxy group could lead to different outcomes. frontiersin.org

The development of robust, catalytic ring-opening processes is sought after to accurately predict regioselectivity and stereochemistry. mdpi.com While a specific predictive model for this compound was not identified, the general principles governing aziridine reactivity suggest that factors like the electronic nature of the N-aryl group and the steric hindrance around the aziridine ring carbons would be key parameters in any such model.

Unraveling Reaction Mechanisms

A detailed understanding of reaction mechanisms is essential for controlling chemical transformations. For this compound, this involves studying the pathways of both its formation and its subsequent reactions, particularly ring-opening processes.

Radical reactions offer alternative pathways for the formation and functionalization of aziridines. The generation of N-aziridinyl radicals as transient intermediates has been demonstrated to enable the transfer of an intact aziridine group to other molecules. nih.govacs.org

These N-aziridinyl radicals can be generated through the reductive activation of N-pyridinium aziridines under mild photochemical conditions. nih.govacs.org DFT calculations have shown that the parent N-aziridinyl radical possesses a planar geometry with the unpaired spin located in a p-orbital, suggesting it has electrophilic character. nih.govacs.org These radicals can then be trapped by olefins in the presence of oxygen to yield 1,2-hydroxyaziridination products. nih.govacs.org

Furthermore, computational studies have confirmed that the ring opening of N-acyl aziridines via electron transfer can proceed through a concerted process. mdpi.com The first catalytic, radical-radical ring opening of N-acylated aziridines was achieved using a titanocene (B72419) catalyst, demonstrating a broad substrate scope and high functional group tolerance. mdpi.com These findings open up new avenues for the synthesis and modification of aziridines like this compound through radical-mediated pathways.

Ionic Pathways and Intermediates

Ionic pathways for the ring-opening of this compound typically involve the formation of a cationic intermediate, which is then attacked by a nucleophile. These reactions are often promoted by Lewis or Brønsted acids.

In aziridines containing a β-aryl group, a neighboring group participation mechanism involving a phenonium ion intermediate is possible. For N-aryl aziridines with a substituent on the aziridine ring, rearrangement can occur via the intermediacy of a phenonium ion. Research on benzyl-substituted aziridines has shown that Lewis acids can promote a stereospecific transformation into complex phenethylamine (B48288) derivatives through this pathway.

While not specifically this compound, studies on analogous N-acyl-2-benzylaziridines with substituted aryl groups demonstrate the viability of this mechanism. For example, rearrangement of an aziridine bearing a 3,4-dimethylphenyl group proceeded in good yield, suggesting the N-(2,4-Dimethylphenyl) group would behave similarly. The reaction is proposed to proceed via a phenonium ion intermediate, where the regioselectivity of the subsequent ring-opening is controlled by the reagent.

Non-activated aziridines, such as those with electron-donating N-aryl groups like this compound, are relatively inert to nucleophilic attack. mdpi.com Activation is required to enhance the electrophilicity of the ring carbons. This is commonly achieved by using a Lewis acid. mdpi.commdpi.com

The Lewis acid coordinates to the lone pair of electrons on the aziridine nitrogen atom. mdpi.com This coordination creates a formal positive charge on the nitrogen, which is inductively transmitted to the ring carbons, making them susceptible to attack by nucleophiles. This activated complex is essentially an aziridinium ion equivalent. mdpi.commdpi.com A wide variety of Lewis acids, including boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), and zinc halides, have been used to mediate the ring-opening of N-substituted aziridines. bohrium.com The choice of Lewis acid can influence the regioselectivity of the nucleophilic attack. mdpi.com

The nucleophilic ring-opening of activated this compound often proceeds via an Sₙ2-type mechanism. mdpi.com This pathway has distinct stereochemical and regiochemical consequences. The reaction involves a backside attack by the nucleophile on one of the aziridine ring carbons, leading to an inversion of stereochemistry at the center of attack. mdpi.com

Key characteristics of the Sₙ2 pathway include:

Regioselectivity : Attack generally occurs at the less sterically hindered carbon atom of the aziridine ring.

Stereochemistry : The reaction is stereospecific, resulting in an inversion of the configuration at the carbon atom undergoing substitution.

Activation : The reaction requires activation of the aziridine, typically by an N-electron-withdrawing group (like a tosyl group) or by a Lewis acid coordinating to the nitrogen. mdpi.comresearchgate.net

Numerous transition metal-catalyzed cross-coupling reactions of aziridines also proceed through a formal Sₙ2-type nucleophilic ring-opening of a metal-coordinated aziridine complex. mdpi.com For example, nickel-catalyzed C-H coupling reactions of benzamides with aziridines have been shown to proceed with inversion of configuration, which is strongly suggestive of an Sₙ2-type nucleophilic ring-opening pathway. mdpi.com Similarly, palladium-catalyzed reactions can involve an oxidative addition step that occurs in an Sₙ2 fashion. mdpi.com For vinyl-substituted aziridines, an Sₙ2' pathway is also possible, where the nucleophile attacks the vinyl group in a conjugate fashion, leading to ring-opening. beilstein-journals.orgnih.gov

Role of Catalysts and Ligands in Reaction Selectivity

The choice of catalyst and associated ligands is paramount in controlling the selectivity of reactions involving this compound. mdpi.com Different metal-ligand combinations can steer a reaction toward a specific regio- or stereoisomer, or even dictate the reaction pathway itself (e.g., radical vs. ionic).

Transition metal catalysis is a powerful tool for aziridine functionalization. mdpi.com For instance:

Palladium Catalysis : Palladium complexes are widely used for cross-coupling and cyclization reactions. The choice of ligand, such as different phosphines (e.g., PNp₃) or N-heterocyclic carbenes (NHCs), can influence the efficiency and selectivity of C-N or C-C bond formation following ring-opening. mdpi.com In some cases, ligands like xantphos (B1684198) are employed in annulation reactions. nih.gov

Nickel Catalysis : Nickel catalysts are effective for various transformations, including reductive cross-coupling and carboxylation. mdpi.com The use of specific bipyridine ligands has been identified as crucial for the success of reductive carboxylation of aziridines to yield β-amino acids. mdpi.com Tridentate ligands like 2,6-bis(N-pyrazolyl)-pyridine (bpp) or chiral bisoxazoline ligands have been used to control selectivity in cross-coupling reactions with aryl iodides. mdpi.com

Rhodium Catalysis : Rhodium catalysts have been employed for the synthesis of N-(2-pyridyl)quinolones from N-aryl-2-aminopyridines and acrylates, a transformation where palladium catalysts were ineffective. nih.gov

Boron-based Catalysts : In asymmetric aziridination to form the ring itself, chiral catalysts derived from ligands like vaulted binaphthol (VANOL) or vaulted biphenanthrol (VAPOL) with triphenylborate can achieve high levels of enantioselectivity and diastereoselectivity. msu.edufigshare.com

The following table summarizes selected examples of how catalysts and ligands influence the reactions of N-aryl aziridines and related compounds.

| Catalyst System | Reaction Type | Role of Catalyst/Ligand | Reference |

|---|---|---|---|

| Ni-catalyst / bipyridine ligand (L5) | Reductive Carboxylation | Enables selective carboxylation to form β-amino acids. | mdpi.com |

| Pd(dba)₂ / PNp₃ | Cross-Coupling (Suzuki-type) | Promotes regioselective ring-opening and C-C bond formation. | dicp.ac.cn |

| Ni-catalyst / bpp or chiral bisoxazoline ligand | Reductive Cross-Coupling | Controls functional group compatibility and enables asymmetric induction. | mdpi.com |

| B(OPh)₃ / VANOL or VAPOL ligand | Asymmetric Aziridination | Induces high enantioselectivity and diastereoselectivity in aziridine formation. | msu.edu |

| Titanocene(III) Chloride (Cp₂TiCl) | Radical Ring-Opening | Acts as a single-electron transfer agent to generate a carbon-centered radical regioselectively at the more substituted position. | dicp.ac.cnmdpi.com |

Transformative Reactions of N 2,4 Dimethylphenyl Aziridine

Nucleophilic Ring-Opening Reactions

The cleavage of the strained three-membered ring by nucleophiles is a cornerstone of aziridine (B145994) chemistry, providing a powerful method for the synthesis of substituted amines. nih.govnih.gov The efficiency and selectivity of these reactions are highly dependent on the substituents on both the nitrogen and carbon atoms of the ring, the nature of the nucleophile, and the reaction conditions. mdpi.com

The regioselectivity of nucleophilic attack on the aziridine ring—that is, which of the two C-N bonds is cleaved—is a crucial aspect of its reactivity. In N-aryl aziridines, this selectivity is governed by a delicate balance of steric and electronic factors, often leading to a competition between SN1 and SN2-type pathways.

For N-aryl aziridines that are unsubstituted at the carbon atoms, nucleophilic attack typically occurs with high regioselectivity at the less sterically hindered carbon atom, consistent with an SN2 mechanism. However, the presence of substituents on the aziridine carbons can significantly alter this outcome. For instance, in bicyclic N-aryl aziridines, ring-opening reactions have been shown to proceed with high regioselectivity, though the site of attack can be difficult to predict without systematic evaluation. nih.gov Generally, 2-alkyl substituted aziridines favor cleavage of the less hindered C-N bond, leading to linear products. researchgate.net In contrast, aziridines with a phenyl or vinyl group at the 2-position tend to cleave the more hindered benzylic or allylic C-N bond, which can be stabilized through a more SN1-like transition state. researchgate.net The N-(2,4-dimethylphenyl) group itself is not a strongly activating group, making the aziridine relatively inert compared to N-sulfonylated analogs and thus highly sensitive to the specific reaction conditions and nucleophile used. mdpi.comclockss.org

The formation of carbon-carbon bonds via the ring-opening of aziridines with carbon-based nucleophiles is a synthetically valuable transformation. researchgate.net While a wide range of carbon nucleophiles have been explored with activated aziridines, the reactions with less activated N-aryl aziridines are more challenging.

Reactions involving organometallic reagents such as Grignard reagents and organocuprates with aziridines can provide access to β-methylated amines, which are important motifs in medicinal chemistry. chemrxiv.org However, these reactions, particularly with Grignard reagents, can suffer from poor regioselectivity. chemrxiv.org Similarly, the coupling of aziridines with organoboron reagents has been developed, though examples specific to N-(2,4-Dimethylphenyl)aziridine are not extensively documented. researchgate.netchemrxiv.org The general reactivity of organoboron compounds, such as the palladium-catalyzed Suzuki-Miyaura coupling, is well-established for forming C-C bonds with organic halides, but their application as nucleophiles for opening N-aryl aziridines is less common and often requires specific catalytic systems. researchgate.net

The table below summarizes representative ring-opening reactions of aziridines with carbon nucleophiles, highlighting the types of products formed.

| Aziridine Type | Carbon Nucleophile | Catalyst/Conditions | Product Type | Ref |

| N-Tosyl Aziridine | Organozinc Halides | Ni/Photoredox | β-Substituted Amine | chemrxiv.org |

| N-Tosyl Aziridine | Organoboron Reagents | Ni/Photoredox | β-Substituted Amine | chemrxiv.org |

| Activated Aziridines | Grignard Reagents | Various | β-Alkylated Amine | chemrxiv.org |

Note: The table shows general reactions for activated aziridines as specific data for this compound with these nucleophiles is limited.

This compound can undergo ring-opening with a variety of heteroatom nucleophiles. These reactions are fundamental for introducing functional groups such as hydroxyl, amino, and thiol moieties vicinal to the nitrogen atom.

The aza-addition of amines to aziridines is a direct route to 1,2-diamines. While many protocols use activated N-tosylaziridines, similar reactivity patterns are expected for N-aryl aziridines, often requiring catalysis or harsher conditions. rsc.org Sulfur nucleophiles are also effective for ring-opening. For example, the reaction of a chiral aziridine aldehyde derivative with thiophenol proceeds regioselectively to yield C-glycosyl-aminoethyl sulfide (B99878) derivatives. nih.gov The direct ring-opening of N-sulfonyl aziridines with elemental sulfur has also been reported. researchgate.net Ring-opening with alcohols, often activated as acetals, can be achieved through photoredox/nickel dual catalysis, providing access to β-alkoxy amine structures. chemrxiv.org

The table below illustrates the scope of heteroatom nucleophiles in aziridine ring-opening reactions.

| Aziridine Type | Heteroatom Nucleophile | Catalyst/Conditions | Product Type | Ref |

| N-Tosyl Aziridines | Aromatic Amines | Catalyst- and Solvent-Free | 1,2-Diamine | rsc.org |

| Chiral Aziridine | Thiophenol | CH₂Cl₂, rt | β-Amino Sulfide | nih.gov |

| N-Tosyl Aziridine | Alcohols (from Acetals) | Ni/Photoredox | β-Alkoxy Amine | chemrxiv.org |

Note: The table includes examples from various aziridine systems to demonstrate the general reactivity with heteroatom nucleophiles.

The catalytic enantioselective desymmetrization of prochiral meso-aziridines is a powerful strategy for producing chiral amines, which are valuable building blocks in pharmaceuticals. beilstein-journals.orgdntb.gov.ua This approach involves the ring-opening of a symmetric meso-aziridine with a nucleophile, guided by a chiral catalyst, to create two new stereocenters in a controlled manner.

Various organocatalytic systems have been developed for this purpose. Chiral guanidines have been shown to be effective Brønsted base catalysts for the desymmetrization of meso-aziridines using both thiols and carbamodithioic acids as nucleophiles, affording the ring-opened products in high yields and enantioselectivities. nih.gov Similarly, cinchona alkaloid derivatives have been successfully employed as phase-transfer catalysts or organocatalysts for the enantioselective ring-opening of meso-aziridines with arylthiols. beilstein-journals.orgd-nb.info Another strategy involves an intramolecular rearrangement of a bicyclic meso-cyclopentanone aziridine, catalyzed by a bifunctional thiourea, to achieve desymmetrization without an external nucleophile. d-nb.info These methods provide access to highly functionalized, chiral 1,2-difunctionalized amines.

| Meso-Aziridine Type | Nucleophile | Chiral Catalyst | Product | ee (%) | Ref |

| N-Benzoyl | Arylthiols | Cinchonine-derived PTC | β-Amino Sulfide | up to 72 | d-nb.info |

| N-Boc | Thiols | Amino-indanol derived Guanidine | β-Amino Sulfide | High | nih.gov |

| Bicyclic Keto Aziridine | Intramolecular | Bifunctional Thiourea | 4-Aminocyclopentenone | - | d-nb.info |

Note: This table summarizes findings for various N-substituted meso-aziridines, as these reactions are broadly applicable to systems including N-aryl groups.

Annulation and Cycloaddition Reactions

Beyond simple ring-opening, the strained aziridine ring can participate in annulation and cycloaddition reactions to construct larger, more complex heterocyclic systems. These reactions often involve the in-situ formation of reactive intermediates like azomethine ylides.

Phosphine-catalyzed annulation reactions represent a versatile method for ring construction. A notable transformation is the phosphine-promoted annulation of aziridines with allenoates to form seven-membered tetrahydroazepine rings. nih.gov Research has shown that the outcome of this reaction is dependent on the choice of phosphine (B1218219) catalyst. While triphenylphosphine (B44618) (PPh₃) tends to promote a [3+3] annulation, leading to six-membered rings, the use of alkyldiphenylphosphines (such as EtPPh₂) reverses the regioselectivity to favor a [4+3] annulation pathway. nih.govrsc.org

This [4+3] annulation proceeds under mild conditions and provides functionalized tetrahydroazepines with moderate to excellent yields and diastereoselectivity. nih.gov However, it is crucial to note that these reported phosphine-promoted annulations have been developed using N-sulfonylated aziridines. researchgate.net The electron-withdrawing sulfonyl group activates the aziridine ring, facilitating the initial nucleophilic attack by the phosphine-generated zwitterion. The applicability of this specific [4+3] annulation to less activated N-aryl aziridines like this compound is not established and would likely require different catalytic conditions due to the reduced electrophilicity of the aziridine carbon atoms.

| Aziridine | Allenoate | Phosphine Catalyst | Annulation Type | Product | Ref |

| N-Sulfonyl Aziridine | Diethyl allenoate | EtPPh₂ | [4+3] | Tetrahydroazepine | nih.gov |

| N-Sulfonyl Aziridine | Diethyl allenoate | PPh₃ | [3+3] | Tetrahydropyridine | nih.gov |

Rearrangement Reactions

The aza-semipinacol rearrangement is a valuable transformation for the synthesis of nitrogen-containing molecules, often leading to the formation of ketones or aldehydes with a migrated nitrogen-containing group. researchgate.net This rearrangement can be catalyzed by Lewis acids, which activate the aziridine ring towards nucleophilic attack or rearrangement. nih.gov For N-activated aziridines, treatment with a Lewis acid like boron trifluoride etherate can induce a rearrangement to the corresponding N-substituted imines.

In the context of N-aryl aziridines, Lewis acid-catalyzed rearrangements can proceed through an initial ring-opening followed by migration of a substituent. The specific pathway and resulting product are highly dependent on the substitution pattern of the aziridine and the reaction conditions. Although specific studies on the aza-semipinacol rearrangement of this compound are not widely reported, the general principles of Lewis acid-catalyzed rearrangements of N-aryl aziridines suggest that it would be a viable substrate for such transformations.

The ring strain inherent in aziridines makes them excellent candidates for ring expansion reactions, providing access to larger, more complex heterocyclic systems. researchgate.netnih.gov A common strategy involves the reaction of aziridines with carbenes or carbene precursors, such as diazo compounds, to form an intermediate aziridinium (B1262131) ylide. nih.govrsc.org This ylide can then undergo a sigmatropic rearrangement to afford a ring-expanded product. nih.gov

For example, the rhodium-catalyzed reaction of bicyclic aziridines with vinyl diazoacetates leads to the formation of dehydropiperidines in excellent yields and diastereoselectivities. nih.gov This process is believed to proceed through a pseudo- nih.govnih.gov-sigmatropic rearrangement of the aziridinium ylide intermediate. nih.gov Similarly, rhodium-catalyzed reactions with N-sulfonyl-1,2,3-triazoles can furnish dehydropiperazines. rsc.org The N-(2,4-Dimethylphenyl) group would likely influence the stability and reactivity of the intermediate aziridinium ylide, making it a suitable substrate for such ring expansion methodologies.

Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and the use of aziridines as electrophilic partners has gained significant attention. acs.org In particular, nickel- and palladium-catalyzed cross-electrophile coupling reactions provide a powerful means to form new carbon-carbon bonds at one of the aziridine's carbon atoms. researchgate.netnih.gov

Nickel-catalyzed reductive cross-coupling reactions have been successfully employed for the reaction of N-aryl aziridines with various coupling partners. For instance, the nickel-catalyzed reductive coupling of styrenyl aziridines with aryl iodides, using manganese as a reductant, provides access to enantioenriched 2-arylphenethylamines. researchgate.net More recently, an electrochemical approach has been developed for the nickel-catalyzed enantioselective reductive cross-coupling of aryl aziridines with alkenyl bromides, affording chiral β-aryl homoallylic amines. acs.org

Palladium catalysis has also been utilized for the cross-coupling of aziridines. The Negishi coupling of aziridinylzinc chloride intermediates with aryl and alkenyl halides has been demonstrated, proceeding with retention of the aziridine stereochemistry. nih.govamazonaws.com This method involves the formation of an organozinc species from the aziridine, which then participates in the palladium-catalyzed cross-coupling cycle. amazonaws.com These methodologies are broadly applicable to N-aryl aziridines and represent a viable strategy for the functionalization of this compound.

Table 3: Examples of Transition Metal-Catalyzed Cross-Coupling of N-Aryl Aziridines

| Aziridine Derivative | Coupling Partner | Catalyst System | Product Type | Reference |

| N-Aryl styrenyl aziridine | Aryl iodide | Ni(dme)I2 / Chiral Bioxazoline / Mn | 2-Arylphenethylamine | researchgate.net |

| N-Aryl aziridine | Alkenyl bromide | NiBr2·glyme / Chiral Bis(oxazoline) | β-Aryl homoallylic amine | acs.org |

| N-PMP aziridinylzinc chloride | Aryl bromide | Pd2(dba)3 / P(tBu)3 | C-Arylated aziridine | nih.gov |

Spectroscopic and Structural Characterization Methodologies in N 2,4 Dimethylphenyl Aziridine Research

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are fundamental tools for probing the bonding and electronic structure of molecules. Fourier-Transform Infrared (FT-IR) spectroscopy investigates the vibrational modes of chemical bonds, while Ultraviolet-Visible (UV-Vis) spectroscopy examines the electronic transitions between different energy levels within the molecule.

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational energies of the bonds. For N-(2,4-Dimethylphenyl)aziridine, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of the aziridine (B145994) ring, the aromatic dimethylphenyl group, and the C-N bond linking them.

Key expected vibrational frequencies for this compound are summarized in the table below. The aromatic C-H stretching vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups and the aziridine ring are expected just below this value. The C=C stretching vibrations of the aromatic ring usually give rise to several bands in the 1600-1450 cm⁻¹ region. The C-N bond stretching and the characteristic aziridine ring deformations are expected at lower frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (CH₃) | Stretching | 2980 - 2850 | Medium to Strong |

| Aziridine C-H | Stretching | ~2900 | Medium |

| Aromatic C=C | Stretching | 1620 - 1580, 1520 - 1450 | Medium to Strong |

| C-N | Stretching | 1350 - 1250 | Medium |

| Aziridine Ring | Deformation | 900 - 800 | Medium to Weak |

Note: The exact positions of these bands can be influenced by the specific chemical environment and intermolecular interactions.

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In this compound, the primary chromophores are the phenyl ring and, to a lesser extent, the aziridine ring.

The aromatic phenyl ring is expected to exhibit characteristic π → π* transitions. These transitions typically result in a strong absorption band (the E-band) at shorter wavelengths (around 200-220 nm) and a weaker, more structured band (the B-band) at longer wavelengths (around 250-280 nm). The presence of the two methyl groups on the phenyl ring may cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted N-phenylaziridine. The aziridine ring itself has n → σ* transitions, which are generally weak and may be obscured by the much stronger absorptions of the aromatic ring.

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Phenyl Ring | π → π* (E-band) | ~210 - 230 |

| Phenyl Ring | π → π* (B-band) | ~260 - 280 |

| Aziridine Ring | n → σ* | ~240 - 260 (often weak and overlapped) |

Note: The solvent used can significantly influence the position and intensity of the absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

¹H NMR spectroscopy provides information about the different types of protons in a molecule based on their chemical shifts, signal multiplicities (splitting patterns), and integration values. For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the aziridine ring, the aromatic protons, and the methyl group protons.

The protons on the three-membered aziridine ring are expected to be shielded and appear at relatively high field, typically in the range of 1.5-2.5 ppm. Due to the asymmetry of the molecule, the two methylene (B1212753) protons of the aziridine ring are diastereotopic and would likely appear as distinct signals, each being a doublet of doublets due to geminal and vicinal coupling. The aromatic protons would resonate in the downfield region, typically between 6.8 and 7.2 ppm. The two methyl groups on the phenyl ring would each give rise to a singlet in the aliphatic region, with their exact chemical shifts influenced by their position on the aromatic ring.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aziridine CH₂ | 1.5 - 2.5 | Doublet of Doublets |

| Aromatic CH | 6.8 - 7.2 | Multiplet |

| Methyl CH₃ | 2.2 - 2.5 | Singlet |

Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary depending on the solvent and concentration.

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. In a broadband proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will appear as a single line.

The carbon atoms of the aziridine ring are expected to be shielded and appear at a relatively high field, typically in the range of 25-40 ppm. ipb.pt The carbons of the two methyl groups would also appear in the aliphatic region, generally between 15 and 25 ppm. The aromatic carbons would resonate in the downfield region, from approximately 110 to 150 ppm. The carbon atom directly attached to the nitrogen (the ipso-carbon) is expected to be the most downfield among the aromatic carbons due to the electron-withdrawing effect of the nitrogen atom.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aziridine CH₂ | 25 - 40 |

| Methyl CH₃ | 15 - 25 |

| Aromatic CH | 110 - 135 |

| Aromatic C (quaternary) | 130 - 150 |

Note: Chemical shifts are referenced to TMS.

Two-dimensional NMR techniques are invaluable for establishing the complete structural connectivity of a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). In this compound, COSY would show correlations between the geminal and vicinal protons of the aziridine ring, as well as between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC would be used to definitively assign the carbon signals for each protonated carbon in this compound, for instance, linking the aziridine proton signals to the aziridine carbon signals.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the structure of this compound.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a cornerstone technique in the analysis of this compound, offering deep insights into its molecular weight and structural features through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a precise molecular formula. This capability distinguishes the target compound from other molecules that might have the same nominal mass.

For this compound (C₁₀H₁₃N), HRMS can confirm the molecular formula by comparing the experimentally measured mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass. The high resolution also allows for the observation of isotopic patterns, which further corroborates the proposed formula.

Table 1: Illustrative HRMS Data for this compound This table presents calculated theoretical values for the specified ions of this compound. Experimental verification would be required for confirmation.

| Ion Formula | Calculated m/z |

|---|---|

| [C₁₀H₁₃N + H]⁺ | 148.1121 |

| [C₁₀H₁₃N + Na]⁺ | 170.0940 |

The fragmentation patterns of aziridine-containing compounds under mass spectrometry are influenced by the substituents on the ring. nih.gov In the case of this compound, ionization would likely lead to the formation of a molecular ion [M]⁺•, followed by characteristic fragmentation pathways. Key fragmentation would involve the cleavage of the strained aziridine ring and losses from the dimethylphenyl moiety. The analysis of these fragments helps to piece together the molecular structure. Common fragmentation patterns for N-aryl aziridines can involve the opening of the aziridine ring, which can be initiated by cleavage of the C-C or C-N bonds within the three-membered ring. nih.gov

Table 2: Plausible Mass Fragmentation Pattern for this compound This table outlines potential fragmentation pathways and the corresponding m/z values based on the structure of this compound and general fragmentation principles of related compounds.

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 147 | [M-H]⁺ |

| 132 | [M-CH₃]⁺ |

| 118 | [M-C₂H₄]⁺ (from aziridine ring cleavage) |

| 106 | [C₈H₁₀]⁺ (Loss of aziridine) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

X-ray Crystallography for Solid-State Structure Elucidation

The data obtained from X-ray crystallography includes the crystal system, space group, and unit cell dimensions. The analysis also reveals the bond distances and angles within the molecule. For instance, the C-N and C-C bond lengths within the aziridine ring are characteristic, as are the angles which typically deviate significantly from those in unstrained systems. uni-muenchen.de The planarity and orientation of the 2,4-dimethylphenyl ring with respect to the aziridine nitrogen atom can also be precisely determined.

Table 3: Representative X-ray Crystallographic Data for an N-Aryl Aziridine Derivative The following table provides an example of the type of crystallographic data that would be obtained for a compound like this compound. The values are based on typical data reported for structurally related molecules and are for illustrative purposes only. researchgate.netresearchgate.net

| Parameter | Illustrative Value |

|---|---|

| Crystal Data | |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.240 |

| b (Å) | 15.601 |

| c (Å) | 12.420 |

| α (°) | 90 |

| β (°) | 102.40 |

| γ (°) | 90 |

| Volume (ų) | 1935.5 |

| Z | 4 |

| Selected Bond Lengths (Å) | |

| N-C(aryl) | 1.425 |

| N-C(aziridine) | 1.485 |

| C-C(aziridine) | 1.478 |

| **Selected Bond Angles (°) ** | |

| C(aziridine)-N-C(aziridine) | 59.8 |

| C(aryl)-N-C(aziridine) | 118.5 |

This structural information is invaluable for understanding the steric and electronic properties of the molecule, which in turn influence its reactivity and interactions.

Compound Index

Applications of N 2,4 Dimethylphenyl Aziridine As a Synthetic Building Block

A Versatile Intermediate in the Construction of Complex Organic Molecules

Aziridines, in general, are highly valuable synthetic intermediates due to the ring strain that facilitates regio- and stereoselective ring-opening reactions. nih.gov This reactivity allows for the introduction of nitrogen-containing functionalities into a wide array of organic molecules. N-(2,4-Dimethylphenyl)aziridine, in particular, serves as a precursor to a diverse range of more complex structures, including those with significant biological activity. nih.govresearchgate.net The 2,4-dimethylphenyl group on the nitrogen atom modulates the reactivity of the aziridine (B145994) ring and can influence the stereochemical outcome of its transformations.

The utility of aziridines as synthetic building blocks is well-established, providing pathways to various nitrogen-containing compounds that might otherwise be challenging to synthesize. utoronto.caresearchgate.net Their ability to undergo ring-expansion and cycloaddition reactions further broadens their synthetic potential. utoronto.caresearchgate.net

Pathways to Nitrogen-Containing Heterocyclic Ring Systems

The transformation of the strained aziridine ring into larger, more stable heterocyclic systems is a cornerstone of its application in organic synthesis. This compound provides a gateway to several important classes of nitrogen-containing heterocycles.

Synthesis of Seven-Membered Rings (e.g., Tetrahydroazepines, Benzoxazepines)

The expansion of the aziridine ring is a powerful strategy for the synthesis of seven-membered heterocycles like tetrahydroazepines and benzoxazepines. nih.govcsic.es These structural motifs are present in a number of biologically active natural products and synthetic compounds. nih.govnih.gov Ring-expansion reactions of aziridines can be promoted by various reagents and conditions, leading to the formation of these larger ring systems. researchgate.netcsic.es

For instance, the reaction of N-aryl aziridines with specific reagents can induce a rearrangement to form benzoxazepine derivatives. researchgate.netresearchgate.net While specific examples detailing the conversion of this compound to tetrahydroazepines or benzoxazepines require targeted investigation, the general reactivity pattern of N-aryl aziridines strongly supports this synthetic route. researchgate.netclockss.org

Table 1: Examples of Aziridine Ring Expansions to Seven-Membered Heterocycles This table is illustrative of general aziridine reactivity and not specific to this compound due to lack of specific data in the provided search results.

| Starting Aziridine Type | Reagent/Condition | Product Heterocycle | Reference |

| N-Aryl Aziridine | Lewis Acid | Benzoxazepine | researchgate.netresearchgate.net |

| Activated Aziridine | Thermal Rearrangement | Tetrahydroazepine | nih.govcsic.es |

Formation of Pyrimidine (B1678525) Derivatives

Pyrimidine and its derivatives are a class of heterocyclic compounds with immense biological and pharmaceutical importance, exhibiting a wide range of activities including anticancer, antimicrobial, and antiviral properties. orientjchem.orggsconlinepress.comnih.gov The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an N-C-N fragment. researchgate.net

Aziridines can serve as precursors to intermediates that subsequently cyclize to form pyrimidine rings. researchgate.net The reaction of an appropriately substituted aziridine derivative can provide the necessary backbone for the construction of the pyrimidine core. For example, the ring-opening of an aziridine can generate a 1,3-diamine or a related synthon, which can then undergo condensation with a suitable partner to yield the target pyrimidine. nih.gov

Table 2: General Strategies for Pyrimidine Synthesis from Nitrogen-Containing Precursors This table outlines general synthetic routes to pyrimidines, illustrating the potential utility of aziridine-derived intermediates.

| Precursor Type | Reagent/Reaction | Product | Reference |

| 1,3-Dicarbonyl Compound + Amidine | Condensation | Substituted Pyrimidine | researchgate.net |

| β-Ketoester, Aldehyde, Urea/Thiourea | Biginelli Reaction | Dihydropyrimidinone | gsconlinepress.com |

| Enaminonitrile + Amidine | Cyclization | Aminopyrimidine | gsconlinepress.com |

Access to Dihydroisoquinoline Scaffolds

The dihydroisoquinoline moiety is another privileged scaffold in medicinal chemistry. While direct conversion of this compound to dihydroisoquinolines is not a commonly cited transformation, the versatility of aziridine chemistry suggests potential indirect routes. Ring-opening of the aziridine followed by intramolecular cyclization onto an appropriately positioned aromatic ring is a plausible strategy. Such transformations are often catalyzed by Lewis or Brønsted acids.

Stereoselective Preparation of Chiral Amines and Amino Alcohols

The synthesis of enantiomerically pure chiral amines and amino alcohols is a significant endeavor in organic synthesis, as these motifs are ubiquitous in pharmaceuticals and natural products. nih.govnih.gov Chiral aziridines are excellent precursors for the stereoselective synthesis of these compounds.

The ring-opening of a chiral, non-racemic aziridine with a nucleophile proceeds with high stereospecificity, typically through an SN2 mechanism, resulting in inversion of configuration at the attacked carbon center. This allows for the controlled installation of a nitrogen-containing group and another functional group with a defined stereochemical relationship.

For the preparation of chiral amines, reductive ring-opening of a chiral aziridine can provide the desired product with retention of stereochemistry. Similarly, the reaction of a chiral aziridine with an oxygen nucleophile, followed by further transformations, can lead to the synthesis of chiral amino alcohols. nih.govu-szeged.hu The 2,4-dimethylphenyl group on the nitrogen can play a crucial role in directing the stereochemical outcome of these reactions by influencing the approach of the nucleophile.

Table 3: Stereoselective Synthesis from Chiral Aziridines This table illustrates the general principles of using chiral aziridines for stereoselective synthesis.

| Chiral Aziridine Reactant | Reagent/Nucleophile | Product Type | Stereochemical Outcome | Reference |

| Enantioenriched N-Aryl Aziridine | Hydride Reagent | Chiral Amine | Retention of Stereochemistry | nih.gov |

| Enantioenriched N-Aryl Aziridine | Water/Alcohol | Chiral Amino Alcohol derivative | Inversion of Stereochemistry | nih.govu-szeged.hu |

| Enantioenriched N-Aryl Aziridine | Grignard Reagent | Chiral Amine | Inversion of Stereochemistry | mdpi.com |

Q & A

What are the common synthetic routes for N-(2,4-Dimethylphenyl)aziridine, and how do reaction conditions influence yield?

Basic

This compound can be synthesized via aziridination of imines or through ring-opening reactions of epoxides followed by cyclization. For example, Pd/C-catalyzed reactions have been employed to synthesize N-H aziridine-2-phosphonate derivatives under mild conditions (70–80°C), achieving yields of 60–80% depending on substituents . Reaction parameters such as solvent polarity (e.g., THF vs. ethanol), temperature, and catalyst loading significantly affect stereoselectivity and yield. Characterization typically involves H/C NMR and HRMS to confirm regiochemistry .

How can computational methods resolve contradictions in reported reactivity profiles of this compound?

Advanced

Discrepancies in reactivity (e.g., nucleophilic vs. electrophilic behavior) may arise from solvent effects or substituent electronic modulation. Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity in ring-opening reactions. For instance, electron-withdrawing groups on the aziridine nitrogen increase electrophilicity, favoring nucleophilic attack at the less substituted carbon. Validation via N NMR or X-ray crystallography (using programs like SHELXL ) is critical to reconcile computational predictions with experimental data .

What analytical techniques are essential for characterizing this compound derivatives?

Basic

Key techniques include:

- NMR Spectroscopy : H/C NMR identifies substituent patterns; P NMR is critical for phosphonate derivatives .

- Mass Spectrometry : HRMS confirms molecular formulas (e.g., m/z 163.2163 for N-(2,4-Dimethylphenyl)acetamide, a related metabolite ).

- X-ray Crystallography : Programs like ORTEP-3 or SHELXL resolve stereochemistry and validate hydrogen-bonding networks in crystal structures .

How does this compound participate in metabolic or environmental degradation pathways?

Advanced

As a metabolite of the pesticide Amitraz, This compound may undergo hydrolysis or enzymatic oxidation. Liquid chromatography–mass spectrometry (LC-MS) can track its degradation to N-(2,4-Dimethylphenyl)formamide (2,4-DMF) and 2,4-dimethylaniline (2,4-DMA) . Environmental persistence studies require kinetic modeling under varying pH and UV exposure, with GC-MS quantification of degradation intermediates .

What strategies optimize the regioselectivity of this compound in cycloaddition reactions?

Advanced

Regioselectivity in [3+2] cycloadditions can be controlled by:

- Lewis Acid Catalysts : Ti(OPr) polarizes the aziridine ring, directing attack to the more substituted carbon.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing selectivity.

- Substituent Engineering : Electron-donating groups (e.g., methyl) on the aryl ring increase ring strain, accelerating reactivity. Computational tools like Gaussian or ORCA can simulate transition states to guide experimental design .

How do structural modifications of this compound impact biological activity?

Advanced

Phosphonate derivatives (e.g., diethyl 1-(furan-2-ylmethyl)aziridin-2-ylphosphonate) exhibit enhanced bioactivity due to improved membrane permeability. Structure–activity relationship (SAR) studies involve:

- Docking Simulations : AutoDock Vina predicts binding to targets like acetylcholine esterase.

- In Vitro Assays : Cytotoxicity screening (e.g., MTT assays) identifies IC values.

- Metabolic Stability : Microsomal incubation with LC-MS/MS quantifies metabolic half-life .

What challenges arise in crystallizing this compound derivatives, and how are they addressed?

Basic

Challenges include poor crystal growth due to low melting points or conformational flexibility. Strategies:

- Solvent Diffusion : Layering hexane over a DCM solution promotes slow crystallization.

- Cocrystallization : Adding hydrogen-bond donors (e.g., 4-(dimethylamino)benzohydrazide ) stabilizes lattice structures.

- Data Validation : Tools like PLATON check for twinning or disorder in diffraction data.

How can conflicting NMR data for this compound derivatives be resolved?

Advanced

Discrepancies in coupling constants or chemical shifts often stem from dynamic processes (e.g., ring puckering). Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.